2-(2-Aminoethylamino)-5-nitropyridine

Catalog No.
S588135
CAS No.
29602-39-9
M.F
C7H10N4O2
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethylamino)-5-nitropyridine

CAS Number

29602-39-9

Product Name

2-(2-Aminoethylamino)-5-nitropyridine

IUPAC Name

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)

InChI Key

ODHSPTHLPCXPTL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN

Synonyms

2-(2-aminoethylamino)-5-nitropyridine

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN

The exact mass of the compound 2-(2-Aminoethylamino)-5-nitropyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Aminoethylamino)-5-nitropyridine is a bifunctional building block characterized by an electron-deficient nitropyridine core coupled with a highly nucleophilic, flexible ethylenediamine side chain. In procurement and material selection, it is primarily evaluated for its dual reactivity and specific physicochemical properties. The primary aliphatic amine allows for rapid coupling in solid-phase synthesis and polymer cross-linking, while the nitropyridine moiety provides distinct UV-Vis absorption, electron-withdrawing characteristics, and basicity. These properties make it a specialized precursor for combinatorial library synthesis (particularly for guanidines), a basic matrix for negative-mode MALDI-TOF mass spectrometry of acidic lipids, and a reactive nonlinear optical (NLO) chromophore for vapor-deposited polymers .

Substituting 2-(2-Aminoethylamino)-5-nitropyridine with simpler analogs, such as 2-amino-5-nitropyridine or standard aliphatic diamines, compromises critical application-specific performance. In MALDI-TOF mass spectrometry, replacing it with standard acidic matrices like 2,5-dihydroxybenzoic acid (DHB) fails to adequately deprotonate phospholipids, leading to severe spectral overlap and poor negative-ion sensitivity ,[1]. In polymer fabrication, using non-reactive NLO dopants (e.g., Disperse Red 1) instead of this bifunctional amine prevents covalent incorporation into epoxy matrices during chemical vapor deposition. This lack of covalent anchoring results in rapid relaxation of the electric-field-induced molecular alignment, destroying the material's electro-optic properties shortly after poling [2].

Enhanced Negative-Ion Yield in MALDI-TOF Phospholipid Analysis

When analyzing complex phospholipid mixtures via MALDI-TOF MS, the choice of matrix dictates ionization efficiency. Standard acidic matrices like 2,5-dihydroxybenzoic acid (DHB) strongly favor protonation, which suppresses the negative-ion signal of acidic phospholipids and complicates spectra with multiple adducts. 2-(2-Aminoethylamino)-5-nitropyridine acts as a basic matrix that actively promotes the deprotonation of phosphate headgroups. Compared to DHB baselines, the use of basic nitropyridine matrices significantly increases the relative abundance of [M-H]- species, reducing spectral complexity and enabling the conclusive identification of phosphatidylethanolamines (PEs) and other minor lipid classes , [1].

Evidence DimensionNegative-ion [M-H]- signal dominance
Target Compound DataVirtually exclusive deprotonated species generation
Comparator Or BaselineDHB (Acidic matrix): Weak negative-ion signals and complex adduct overlaps
Quantified DifferenceShifts ionization equilibrium to favor deprotonation, eliminating spectral ambiguities caused by protonated/adduct overlaps.
ConditionsNegative-mode MALDI-TOF MS of phospholipid mixtures.

Eliminates spectral ambiguities in lipidomics workflows, allowing buyers to standardize on a matrix that ensures reproducible quantification of acidic lipids.

Room-Temperature Poling in Electro-Optic Polymer Waveguides

Fabricating nonlinear optical (NLO) polymers typically requires high-temperature corona poling near the polymer's glass transition temperature (Tg) to align chromophores, which often leads to thermal degradation and subsequent alignment relaxation. By utilizing 2-(2-Aminoethylamino)-5-nitropyridine (AEANP) as a reactive NLO monomer in electric-field-assisted chemical vapor deposition (E-CVD) with epoxies, the primary amine reacts to form the polymer backbone while the nitropyridine group aligns simultaneously under an applied electric field (0.1-0.2 MV/cm). This achieves an electro-optic coefficient (r11) of ~0.1 pm/V entirely at room temperature, whereas conventional poled polymers show zero EO response if poled post-deposition at room temperature[1].

Evidence DimensionRequired poling temperature and EO response
Target Compound DataSimultaneous polymerization and alignment yielding ~0.1 pm/V at 25°C
Comparator Or BaselineConventionally poled guest-host polymers: 0 pm/V at 25°C (requires heating to Tg)
Quantified DifferenceEnables simultaneous polymerization and NLO alignment at room temperature, bypassing the thermal disturbance and relaxation issues of standard matrices.
ConditionsE-CVD at 5 x 10^-5 Torr, 0.1-0.2 MV/cm applied field, room temperature.

Allows optoelectronics manufacturers to process stable NLO waveguides without high-temperature steps that could damage adjacent semiconductor components.

Precursor Efficiency in Solid-Phase Guanidine Synthesis

In the solid-phase synthesis of disubstituted guanidines, the nucleophilicity and steric profile of the input amine dictate coupling efficiency. 2-(2-Aminoethylamino)-5-nitropyridine provides a highly reactive, unhindered primary aliphatic amine separated from the electron-withdrawing nitropyridine ring by a two-carbon spacer. This structural feature isolates the nucleophile from the deactivating resonance of the nitro group. Consequently, it achieves rapid and high-yield coupling to solid-supported intermediates, whereas direct anilines (e.g., 2-amino-5-nitropyridine) exhibit sluggish kinetics and lower final purities due to poor nucleophilicity [1].

Evidence DimensionSolid-phase coupling reactivity
Target Compound DataRapid, complete conversion via the aliphatic amine spacer
Comparator Or Baseline2-Amino-5-nitropyridine (aromatic amine): Sluggish kinetics and incomplete conversion
Quantified DifferenceThe aliphatic spacer preserves high nucleophilicity, enabling complete conversion in standard solid-phase combinatorial protocols where deactivated anilines fail.
ConditionsSolid-phase synthesis of disubstituted guanidines on resin.

Ensures high-yield, high-purity generation of nitropyridine-functionalized libraries without requiring specialized coupling reagents.

Negative-Mode MALDI-TOF Lipidomics

2-(2-Aminoethylamino)-5-nitropyridine is the matrix of choice for analytical laboratories quantifying acidic phospholipids (like PEs and PE plasmalogens). Its basic nature actively promotes deprotonation, making it vastly superior to standard DHB matrices for resolving complex lipid mixtures without adduct-induced spectral overlap , [1].

E-CVD Fabrication of Optoelectronic Waveguides

For materials scientists developing integrated electro-optic devices, this compound serves as a bifunctional NLO monomer. Its ability to undergo simultaneous epoxy cross-linking and electric-field alignment at room temperature eliminates the need for destructive high-temperature poling, making it highly compatible with delicate semiconductor substrates [2].

Combinatorial Library Synthesis of Substituted Guanidines

In pharmaceutical drug discovery workflows, the compound is utilized as a premium building block for solid-phase synthesis. The unhindered aliphatic amine ensures rapid, high-yield coupling to resin-bound intermediates, allowing for the efficient generation of diverse guanidine libraries bearing the nitropyridine pharmacophore [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29602-39-9

Wikipedia

5-Nitro-2-pyridylaminoethyl-2-amine

Dates

Last modified: 08-15-2023

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